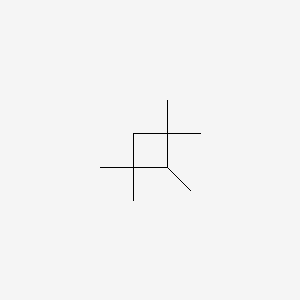
1,1,2,3,3-Pentamethylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,3,3-Pentamethylcyclobutane is a chemical compound with the molecular formula C₉H₁₈. It is a cyclobutane derivative characterized by the presence of five methyl groups attached to the cyclobutane ring.
Preparation Methods
The synthesis of 1,1,2,3,3-Pentamethylcyclobutane can be achieved through several synthetic routes. One common method involves the reaction of 2,4,4-trimethylpent-1-ene with magnesium in the presence of a catalyst to form the desired cyclobutane derivative . The reaction conditions typically include a controlled temperature and pressure to ensure the formation of the compound with high yield and purity.
Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up for commercial production. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale synthesis.
Chemical Reactions Analysis
1,1,2,3,3-Pentamethylcyclobutane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into less substituted cyclobutanes or other derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclobutane ring, leading to the formation of halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with lithium aluminum hydride could produce a less substituted cyclobutane.
Scientific Research Applications
1,1,2,3,3-Pentamethylcyclobutane has several scientific research applications across different fields:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclobutane derivatives.
Biology: The compound’s structural properties make it a candidate for studying the interactions of cyclobutane derivatives with biological molecules. It can be used in experiments to explore the effects of cyclobutane rings on biological activity.
Medicine: Although specific medical applications are not well-documented, cyclobutane derivatives are generally of interest in drug design and development. The unique structure of this compound may offer potential for creating new therapeutic agents.
Industry: In industrial settings, the compound can be used as a precursor for the synthesis of other chemicals. Its reactivity makes it a valuable intermediate in the production of various cyclobutane-based compounds.
Mechanism of Action
The mechanism by which 1,1,2,3,3-Pentamethylcyclobutane exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of various products. The pathways involved in these reactions depend on the type of reaction (e.g., oxidation, reduction, substitution) and the specific reagents used .
Comparison with Similar Compounds
1,1,2,3,3-Pentamethylcyclobutane can be compared with other similar compounds, such as:
1,1,2,2-Tetramethylcyclobutane: This compound has four methyl groups attached to the cyclobutane ring, making it less substituted than this compound.
1,1,3,3-Tetramethylcyclobutane: Another tetramethyl-substituted cyclobutane, differing in the positions of the methyl groups.
1,1,2,2,3-Pentamethylcyclopentane: A cyclopentane derivative with five methyl groups, offering a comparison in terms of ring size and substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and stability. The presence of five methyl groups creates steric hindrance, affecting the compound’s behavior in chemical reactions .
Properties
CAS No. |
57905-86-9 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
1,1,2,3,3-pentamethylcyclobutane |
InChI |
InChI=1S/C9H18/c1-7-8(2,3)6-9(7,4)5/h7H,6H2,1-5H3 |
InChI Key |
DCHVYZZGVBRZNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















